N-Acetyl-S-(2-cyanoethyl)-L-cysteine

Catalog No.
S599213
CAS No.
74514-75-3
M.F
C8H12N2O3S
M. Wt
216.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine

CAS Number

74514-75-3

Product Name

N-Acetyl-S-(2-cyanoethyl)-L-cysteine

IUPAC Name

(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

InChI

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

VDKVYEUEJCNDHM-ZETCQYMHSA-N

SMILES

CC(=O)NC(CSCCC#N)C(=O)O

Synonyms

N-acetyl-S-(2-cyanoethyl)cysteine, NASCS, S-cyanoethylmercapturic acid

Canonical SMILES

CC(=O)NC(CSCCC#N)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSCCC#N)C(=O)O

The exact mass of the compound N-Acetyl-S-(2-cyanoethyl)-L-cysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CAS 74514-75-3), commonly designated as 2CYEMA or CEMA, is the principal urinary mercapturic acid metabolite of acrylonitrile. In analytical and clinical chemistry, it serves as the definitive reference standard for quantifying acrylonitrile exposure via LC-MS/MS or UPLC-ESI/MSMS workflows [1]. Unlike transient parent compounds or minor metabolic intermediates, 2CYEMA exhibits high urinary abundance, excellent polarity for soft-ionization mass spectrometry, and robust stability in biological matrices. Consequently, it is the primary standard procured by toxicological laboratories, occupational health agencies, and large-scale epidemiological programs to reliably monitor environmental, occupational, and tobacco smoke-derived volatile organic compound (VOC) exposures[2].

Generic substitution or the use of related mercapturic acid metabolites fails due to severe analytical confounding and sensitivity drop-offs. Substituting with the minor acrylonitrile metabolite N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (1CYHEMA) severely compromises assay sensitivity, leading to false negatives in low-level environmental exposure scenarios [1]. Furthermore, utilizing structurally analogous biomarkers such as N-acetyl-S-(2-hydroxyethyl)-L-cysteine (2HEMA) introduces critical specificity failures; 2HEMA is a shared metabolite of ethylene oxide, vinyl chloride, and ethylene dibromide, making it impossible to isolate acrylonitrile exposure[1]. For precise, legally and scientifically defensible quantification of acrylonitrile, procurement of the exact 2CYEMA standard is analytically mandatory.

Biomarker Specificity and Elimination of Cross-Exposure Confounding

In biomonitoring assays, 2CYEMA provides absolute specificity for acrylonitrile metabolism, whereas the alternative metabolite 2HEMA suffers from severe cross-reactivity. Studies confirm that 2HEMA is also formed from exposure to ethylene oxide, vinyl chloride, and ethylene dibromide, leading to false positives in mixed-exposure environments [1].

Evidence DimensionBiomarker Specificity
Target Compound Data100% specific to acrylonitrile metabolism
Comparator Or Baseline2HEMA (Confounded by ethylene oxide and vinyl chloride)
Quantified Difference2HEMA yields false positives for acrylonitrile; 2CYEMA isolates exposure accurately
ConditionsHuman urinary biomonitoring (LC-MS/MS)

Procurement of 2CYEMA is essential to prevent toxicological misclassification and false positives in occupational health assessments.

Analytical Sensitivity and Limit of Detection (LOD)

When quantifying low-level environmental exposures, 2CYEMA significantly outperforms the minor metabolite 1CYHEMA in analytical sensitivity. In standardized LC-MS/MS population screening, 2CYEMA achieves a Limit of Detection (LOD) of 0.500 ng/mL, whereas 1CYHEMA is limited to an LOD of 2.6 ng/mL [1].

Evidence DimensionLimit of Detection (LOD) in Urine
Target Compound Data0.500 ng/mL
Comparator Or Baseline1CYHEMA (2.6 ng/mL)
Quantified Difference2CYEMA provides a 5.2-fold lower detection threshold
ConditionsUltrahigh-performance liquid chromatography / tandem mass spectrometry (UHPLC-MS/MS)

The superior LOD of 2CYEMA enables laboratories to accurately quantify trace secondhand smoke and environmental exposures that would otherwise fall below detection limits.

Longitudinal Consistency for Epidemiological Cohorts

For long-term cohort studies, biomarker stability is critical. 2CYEMA demonstrates exceptional longitudinal consistency, yielding a creatinine-adjusted intra-class correlation coefficient (ICC) of 0.67. This performance is nearly identical to the established benchmark for tobacco exposure, Total Nicotine Equivalents (TNE), which has an ICC of 0.68[1].

Evidence DimensionIntra-class correlation coefficient (ICC)
Target Compound DataICC = 0.67
Comparator Or BaselineTotal Nicotine Equivalents (ICC = 0.68)
Quantified Difference2CYEMA matches the longitudinal stability of the gold-standard nicotine biomarker (Δ 0.01)
ConditionsLongitudinal human urinary sampling (creatinine-adjusted)

Validates the procurement of this standard for multi-year epidemiological studies requiring highly reproducible baseline metrics.

Population-Level Detection Frequency in High-Throughput Assays

In high-throughput UPLC-ESI/MSMS screening of volatile organic compound (VOC) metabolites, 2CYEMA achieves a 100% detection rate in both smoking and non-smoking populations. In contrast, other common VOC biomarkers, such as the benzene metabolite PMA or the styrene metabolite PHEMA, suffer from high non-detect rates (dropping to 6% and 25% detection in non-smokers, respectively) [1].

Evidence DimensionDetection Frequency in General Population
Target Compound Data100% detection rate (smokers and non-smokers)
Comparator Or BaselinePMA (Benzene metabolite) (6% to 19% detection in non-smokers)
Quantified Difference2CYEMA provides complete population coverage, avoiding the >80% missing data rate seen with PMA in non-smokers
ConditionsHigh-throughput UPLC-ESI/MSMS urinalysis

Ensures zero missing data points in broad population biomonitoring, maximizing the statistical power and cost-efficiency of the assay.

Large-Scale Epidemiological Biomonitoring (e.g., NHANES)

Directly leveraging its superior 0.500 ng/mL LOD and 100% population detection rate[1], 2CYEMA is the mandatory analytical standard for national health surveys assessing baseline volatile organic compound (VOC) exposure. It allows researchers to accurately quantify trace environmental acrylonitrile levels without the false-negative risks associated with minor metabolites like 1CYHEMA [2].

Occupational Health and Safety Compliance Screening

Due to its absolute specificity for acrylonitrile metabolism and lack of cross-reactivity with ethylene oxide or vinyl chloride [1], 2CYEMA is the preferred standard for routine urinalysis in industrial settings (e.g., plastics, acrylic fibers, and synthetic rubber manufacturing). This ensures that workers' exposure levels are accurately monitored against OSHA limits without confounding false positives[2].

Tobacco Smoke Exposure Profiling and Verification

Because its longitudinal stability (ICC = 0.67) matches that of Total Nicotine Equivalents [1], 2CYEMA is utilized as a robust, long-term biomarker to differentiate active smokers, passive smokers, and non-smokers. It provides a highly reliable metric for assessing the specific carcinogenic burden of acrylonitrile delivered via combustible tobacco products [2].

XLogP3

-0.5

UNII

Q710T40465

Wikipedia

N-acetyl-S-(2-cyanoethyl)-L-cysteine

Dates

Last modified: 08-15-2023

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